molecular formula C22H17Cl2N3O2S2 B2416411 N-(3,5-dichlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291863-32-5

N-(3,5-dichlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2416411
CAS RN: 1291863-32-5
M. Wt: 490.42
InChI Key: CWYSCAZFQLDTIV-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17Cl2N3O2S2 and its molecular weight is 490.42. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Spectroscopy

Research into structurally similar compounds has utilized vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, complemented by density functional theory (DFT) calculations to characterize the vibrational signatures and geometric equilibrium of molecules like N-(4-chlorophenyl)-2-{[4,6-di-aminopyrimidin-2-yl]sulfanyl}acetamide. These studies provide detailed insights into the stereo-electronic interactions, confirming stability through natural bond orbital analysis and exploring inter and intra-molecular hydrogen bonds, which are crucial for understanding the molecular basis of the compound’s activity (Mary, Pradhan, & James, 2022).

Crystal Structure Determination

The crystal structures of compounds closely related to the target molecule have been elucidated, revealing the molecular conformation and the inclination of the pyrimidine ring relative to the benzene ring. These structures provide a foundation for understanding the molecular geometry and potential reactive sites, which are pivotal for drug design and synthesis strategies (Subasri et al., 2017).

Synthesis and Biological Activity

The synthesis of related thieno[2,3-d]pyrimidine compounds and their derivatives has been explored, demonstrating potential as dual inhibitors for thymidylate synthase and dihydrofolate reductase. These activities suggest a pathway for the development of compounds with antitumor and antibacterial properties, indicating the broader chemical class to which the specified compound belongs may have significant pharmacological potential (Gangjee, Qiu, Li, & Kisliuk, 2008).

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O2S2/c1-12-3-4-13(2)18(7-12)27-21(29)20-17(5-6-30-20)26-22(27)31-11-19(28)25-16-9-14(23)8-15(24)10-16/h3-10H,11H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYSCAZFQLDTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.